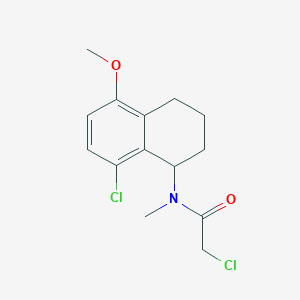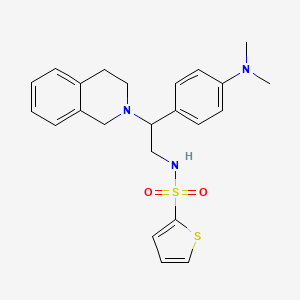
7-(azepan-1-yl)-1-benzyl-6-fluoro-3-(m-tolylsulfonyl)quinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(azepan-1-yl)-1-benzyl-6-fluoro-3-(m-tolylsulfonyl)quinolin-4(1H)-one, also known as ABT-199 or Venetoclax, is a small molecule inhibitor that specifically targets B-cell lymphoma 2 (BCL-2) protein. It was developed by AbbVie and Roche and was approved by the FDA in 2016 for the treatment of chronic lymphocytic leukemia (CLL) with 17p deletion.
Scientific Research Applications
Protein Kinase B Inhibitors
Novel azepane derivatives, including closely related structures to "7-(azepan-1-yl)-1-benzyl-6-fluoro-3-(m-tolylsulfonyl)quinolin-4(1H)-one," have been investigated for their inhibitory activity against protein kinase B (PKB-alpha) and protein kinase A (PKA). These compounds were designed based on molecular modeling studies, showing significant in vitro inhibitory activity and plasma stability, highlighting their potential as therapeutic agents (Breitenlechner et al., 2004).
Synthesis Methodologies
Research has developed concise and efficient methods for synthesizing novel compounds, including derivatives of quinolin-4(1H)-one. For example, the facile synthesis of related compounds through intramolecular Friedel-Crafts acylation reactions, demonstrating the versatility of these compounds in forming diverse chemical libraries with potential biological applications (Yang et al., 2013).
Antibacterial Agents
Compounds structurally similar to "7-(azepan-1-yl)-1-benzyl-6-fluoro-3-(m-tolylsulfonyl)quinolin-4(1H)-one" have been synthesized and shown to possess potent antibacterial activity against various pathogens, indicating their potential use in developing new antimicrobial drugs (Kimura et al., 1994).
Fluorescent Probes and Sensors
The development of fluorescent probes based on the quinoline scaffold for Zn2+ detection demonstrates the application of these compounds in bioimaging and analytical chemistry. These probes show enhanced fluorescence upon Zn2+ binding, making them useful for studying biological processes involving zinc (Ohshima et al., 2010).
Anticancer Activity
Amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives have been investigated for their cytotoxic activities against various cancer cell lines, with some compounds showing significant anticancer potential. This research suggests that modifications to the quinoline structure can enhance its biological activity, offering a pathway to new cancer therapies (Bhatt et al., 2015).
properties
IUPAC Name |
7-(azepan-1-yl)-1-benzyl-6-fluoro-3-(3-methylphenyl)sulfonylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29FN2O3S/c1-21-10-9-13-23(16-21)36(34,35)28-20-32(19-22-11-5-4-6-12-22)26-18-27(25(30)17-24(26)29(28)33)31-14-7-2-3-8-15-31/h4-6,9-13,16-18,20H,2-3,7-8,14-15,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKNAKSGXZPFTNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCCCCC4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(azepan-1-yl)-1-benzyl-6-fluoro-3-(m-tolylsulfonyl)quinolin-4(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid;hydrochloride](/img/structure/B2764772.png)
![5-[(Ethoxycarbonyl)amino]-2-fluorobenzoic acid](/img/structure/B2764775.png)
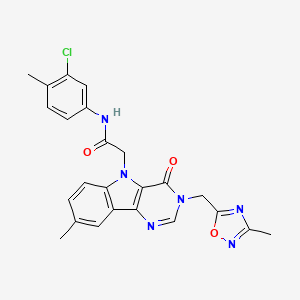
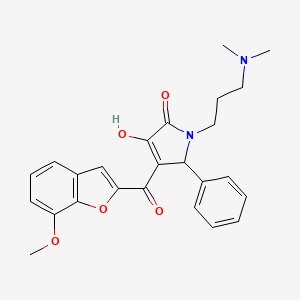
![2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2764780.png)
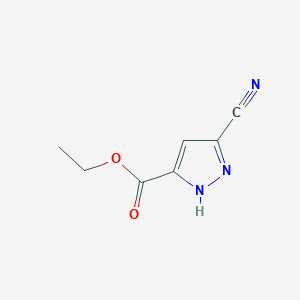
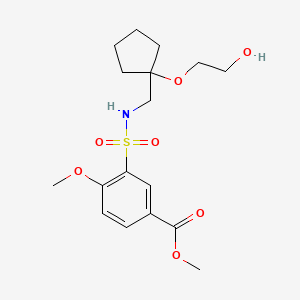

![(E)-N-[[2-(Difluoromethoxy)-4-propoxyphenyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2764789.png)

![N-(3-Methoxyspiro[3.3]heptan-1-yl)-N-methylprop-2-enamide](/img/structure/B2764791.png)
